3-(Aminomethyl)-2,6-dichlorobenzoic acid
Description
Its molecular formula is C8H7Cl2NO2, with a molecular weight of 220.06 g/mol (including hydrochloride counterion details in some sources) . The SMILES notation is C1=CC(=C(C(=C1CN)Cl)C(=O)O)Cl, and its InChIKey is LUCVJNNSEQBUMY-UHFFFAOYSA-N .
Properties
Molecular Formula |
C8H7Cl2NO2 |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,3,11H2,(H,12,13) |
InChI Key |
LUCVJNNSEQBUMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2,6-Dichlorobenzoic Acid (2,6-DCBA)
2,4-Dichlorobenzoic Acid (2,4-DCBA)
- Structure : Chlorines at 2- and 4-positions.
- Applications :
- Stability : Releases chloride ions under experimental conditions, suggesting hydrolytic instability .
Amino- and Aminomethyl-Substituted Dichlorobenzoic Acids
3-Amino-4-bromo-2,6-dichlorobenzoic Acid
2-Amino-3,6-dichlorobenzoic Acid (CAS 3032-32-4)
- Structure: Amino group at 2-position, chlorines at 3- and 6-positions.
- Key Difference: Positional isomerism alters electronic properties compared to 3-(aminomethyl)-2,6-dichlorobenzoic acid .
Functional Group Influence on Properties
Acidity and Solubility
- This compound: The electron-donating aminomethyl group may reduce acidity compared to 2,6-DCBA, which lacks such substituents. This contrasts with 2,6-DCBA’s lower pKa due to electron-withdrawing chlorines .
- Hydrochloride Salt : Enhanced water solubility due to ionic form, as seen in its hydrochloride derivative .
Reactivity and Stability
- Cyclization Tendencies: Unlike 2-acylaminobenzoic acids (e.g., ), this compound’s aminomethyl group may resist intramolecular cyclization, improving stability.
Data Table: Comparative Analysis of Key Compounds
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